molecular formula C6H13NS B13317220 1-Methylpiperidine-3-thiol CAS No. 98278-56-9

1-Methylpiperidine-3-thiol

Cat. No.: B13317220
CAS No.: 98278-56-9
M. Wt: 131.24 g/mol
InChI Key: XSNHICJZIUNEOS-UHFFFAOYSA-N
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Description

1-Methyl-piperidine-3-thiol is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The thiol group (-SH) attached to the third carbon atom and the methyl group (-CH₃) attached to the first carbon atom make this compound unique. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with sulfur-containing reagents. For instance, the thiolation of 1-methyl-piperidine using thiourea in the presence of a base like sodium hydroxide can yield 1-methyl-piperidine-3-thiol .

Industrial Production Methods: Industrial production of 1-methyl-piperidine-3-thiol typically involves large-scale thiolation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-piperidine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Thioethers.

Scientific Research Applications

1-Methyl-piperidine-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-piperidine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

    Piperidine: A basic structure without the thiol and methyl groups.

    1-Methyl-piperidine: Lacks the thiol group.

    3-Thiopiperidine: Lacks the methyl group.

Uniqueness: 1-Methyl-piperidine-3-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various applications .

Properties

CAS No.

98278-56-9

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

1-methylpiperidine-3-thiol

InChI

InChI=1S/C6H13NS/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3

InChI Key

XSNHICJZIUNEOS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)S

Origin of Product

United States

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